molecular formula C25H24N2O3 B2796914 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide CAS No. 955715-40-9

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2796914
CAS RN: 955715-40-9
M. Wt: 400.478
InChI Key: JUWAVJZJBWGFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide, also known as BI-6C9, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Potential

  • Synthesis and Anticancer Activity : The 1,2,3,4-tetrahydroisoquinoline moiety, a component of the chemical structure , has been synthesized with various substitutions to evaluate anticancer activity. These compounds have displayed potent cytotoxicity against breast cancer cell lines such as MCF-7, MDA-MB-231, and Ishikawa. Specifically, 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline exhibited notable cytotoxicity with IC50 values indicating high potency (Redda, Gangapuram, & Ardley, 2010).

Antimicrobial Activities

  • Antimicrobial Applications : A series of compounds synthesized from 1,2,3,4-tetrahydroisoquinoline demonstrated antimicrobial activity. The study found that a compound with bromine substitution showcased a favorable activity profile against bacterial strains, highlighting the scaffold’s utility in developing antimicrobial agents (Rao et al., 2020).

Synthesis of Biologically Relevant Compounds

  • Novel Synthetic Approaches : Research into the synthesis of 1-amino-1,5,6,10b-tetrahydroimidazo[2,1-a]isoquinolin-2(3H)-ones, employing tetrahydroisoquinoline scaffolds, has led to the development of compounds of interest as bioisosteres for biologically active molecules. This study underscores the versatility of the tetrahydroisoquinoline backbone in synthesizing novel compounds with potential biological applications (Solovjova et al., 2009).

properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-30-23-11-7-18(8-12-23)15-24(28)26-22-10-9-19-13-14-27(17-21(19)16-22)25(29)20-5-3-2-4-6-20/h2-12,16H,13-15,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWAVJZJBWGFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide

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